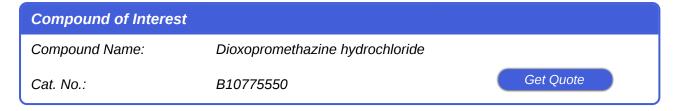


An In-depth Technical Guide to Dioxopromethazine Hydrochloride (CAS: 15374-15-9)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioxopromethazine hydrochloride is a phenothiazine derivative with potent antihistaminic and antitussive properties. This document provides a comprehensive overview of its chemical, physical, and pharmacological characteristics. It includes detailed experimental protocols for its synthesis, purification, and analysis, alongside a summary of its mechanism of action and relevant signaling pathways. All quantitative data is presented in structured tables for clarity and ease of comparison.

Chemical and Physical Properties

Dioxopromethazine hydrochloride is a white to light yellow crystalline powder.[1] It is the hydrochloride salt of Dioxopromethazine, which is structurally similar to promethazine, differing by the presence of two oxygen atoms on the sulfur atom of the phenothiazine ring.[2]

Table 1: Chemical and Physical Properties of Dioxopromethazine Hydrochloride



| Property | Value | Reference |
|-------------------|---|-----------|
| CAS Number | 15374-15-9 | [3] |
| Molecular Formula | C17H21CIN2O2S | [4][5] |
| Molecular Weight | 352.88 g/mol | [5][6][7] |
| Appearance | White to off-white or light yellow crystalline powder | [1][6] |
| Melting Point | 127-129 °C | [1][6] |
| Boiling Point | 502.7 °C at 760 mmHg | [6] |
| Density | 1.224 g/cm ³ | [1][6] |
| pKa (Predicted) | 8.88 ± 0.50 | [8] |

Table 2: Solubility of **Dioxopromethazine Hydrochloride**

| Solvent | Solubility | Reference |
|--------------------------------|--|-----------|
| Water | Soluble | [1] |
| Ethanol | Slightly soluble | [1] |
| Methanol | Slightly soluble (heated) | [8] |
| Chloroform | Slightly soluble | [8] |
| Acetone | Low solubility | [4] |
| N,N-dimethylformamide (DMF) | High solubility | [4] |
| N-methyl ketopyrrolidide (NMP) | Highest solubility among tested solvents | [4] |

Pharmacological Properties

Dioxopromethazine hydrochloride is a versatile compound with a range of pharmacological effects, primarily acting as a potent antihistamine.[9][10]



Table 3: Pharmacological Profile of Dioxopromethazine Hydrochloride

| Pharmacological Effect | Description | Reference |
|---------------------------------|---|-----------|
| Antihistamine | Antagonist of the H1 histamine receptor, alleviating allergic symptoms. | [4][11] |
| Antitussive | Strong cough suppressant effect, comparable to codeine. | [1][2] |
| Anticholinergic | Blocks muscarinic acetylcholine receptors, which can lead to side effects like dry mouth and blurred vision. | [11] |
| Dopamine Receptor Antagonism | Exhibits activity at dopamine D2 receptors, contributing to its sedative and antiemetic effects. | [11] |
| Sedative | Possesses strong sedative effects. | [10] |
| Antiemetic | Helps to reduce nausea and vomiting. | [10][11] |
| Local Anesthetic | Exhibits local anesthetic properties. | [1] |

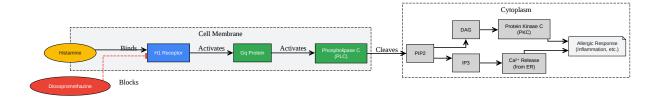
Mechanism of Action & Signaling Pathways

The primary mechanism of action of **Dioxopromethazine hydrochloride** involves the blockade of H1 histamine receptors.[4] Histamine, a key mediator in allergic reactions, binds to H1 receptors on various cells, initiating a signaling cascade that leads to allergy symptoms. By competitively inhibiting this binding, **Dioxopromethazine hydrochloride** prevents the downstream effects of histamine.

Additionally, its antagonism of dopamine D2 receptors and muscarinic acetylcholine receptors contributes to its broader pharmacological profile, including its sedative, antiemetic, and

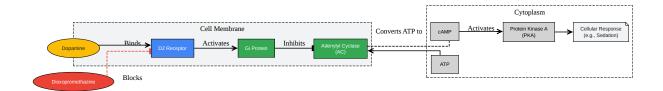


anticholinergic effects.[11]



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Caption: Simplified Histamine H1 Receptor Signaling Pathway and Inhibition by Dioxopromethazine.



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Caption: Simplified Dopamine D2 Receptor Signaling Pathway and Antagonism by Dioxopromethazine.

Experimental Protocols Synthesis of Dioxopromethazine Hydrochloride







Dioxopromethazine hydrochloride is typically synthesized by the oxidation of promethazine hydrochloride.[2]

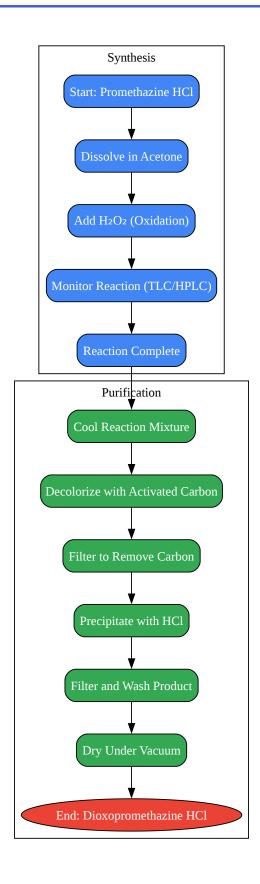
Materials:

- Promethazine hydrochloride
- Hydrogen peroxide (30% solution)
- Acetone
- Activated carbon
- Hydrochloric acid (concentrated)

Procedure:

- Dissolve promethazine hydrochloride in acetone in a suitable reaction vessel.
- Slowly add hydrogen peroxide solution to the stirred solution at a controlled temperature.
- After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.
- Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).
- Once the reaction is complete, cool the mixture.
- Add activated carbon to the solution and stir to decolorize.
- Filter the solution to remove the activated carbon.
- Slowly add concentrated hydrochloric acid to the filtrate to precipitate Dioxopromethazine hydrochloride.
- Collect the precipitate by filtration, wash with cold acetone, and dry under vacuum.





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Caption: General workflow for the synthesis and purification of **Dioxopromethazine Hydrochloride**.

Purification

The crude **Dioxopromethazine hydrochloride** can be purified by recrystallization.

Materials:

- Crude Dioxopromethazine hydrochloride
- Suitable solvent (e.g., ethanol, acetone-water mixture)

Procedure:

- Dissolve the crude product in a minimum amount of the hot solvent.
- If necessary, treat with activated carbon and filter while hot.
- Allow the solution to cool slowly to induce crystallization.
- Collect the purified crystals by filtration.
- Wash the crystals with a small amount of cold solvent.
- · Dry the crystals under vacuum.

High-Performance Liquid Chromatography (HPLC) Analysis

A validated HPLC method is crucial for determining the purity and concentration of **Dioxopromethazine hydrochloride**.

Table 4: Example HPLC Method Parameters for **Dioxopromethazine Hydrochloride** Analysis



| Parameter | Condition | Reference |
|--------------------|--|-----------|
| Column | Chiralpak AGP column (100 × 4.0 mm i.d., 5 µm) for enantiomeric separation | [4] |
| Mobile Phase | Ammonium acetate (10 mM; pH 4.5) - methanol (90:10, v/v) | [4] |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at a specific wavelength or Mass Spectrometry (MS/MS) | [4] |
| Injection Volume | 10-20 μL | |
| Column Temperature | Ambient or controlled (e.g., 25 °C) | |

Sample Preparation:

- Accurately weigh a known amount of Dioxopromethazine hydrochloride standard or sample.
- Dissolve in a suitable diluent (e.g., mobile phase).
- Filter the solution through a 0.45 μm filter before injection.

Pharmacokinetics

Detailed pharmacokinetic data for **Dioxopromethazine hydrochloride** is limited. However, as it is a derivative of promethazine, the pharmacokinetic profile of promethazine can provide some insights. Promethazine is well-absorbed orally, with clinical effects appearing within 20 minutes. It has a half-life of approximately 10 to 14 hours.

A study on the enantiomers of Dioxopromethazine (DPZ) in rats showed stereoselective pharmacokinetic behaviors.[4] The R- and S-DPZ enantiomers were separated and quantified using a validated HPLC-MS/MS method.[4]



Conclusion

Dioxopromethazine hydrochloride is a phenothiazine derivative with significant therapeutic potential as an antihistamine and antitussive agent. This guide has provided a detailed overview of its chemical, physical, and pharmacological properties, along with experimental protocols for its synthesis, purification, and analysis. The provided signaling pathway diagrams offer a visual representation of its mechanism of action. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profile in humans.

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